1-(4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)butan-1-one 1-(4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)butan-1-one
Brand Name: Vulcanchem
CAS No.: 1421474-50-1
VCID: VC5196882
InChI: InChI=1S/C16H21N5O/c1-2-5-16(22)21-12-10-20(11-13-21)15-7-6-14(17-18-15)19-8-3-4-9-19/h3-4,6-9H,2,5,10-13H2,1H3
SMILES: CCCC(=O)N1CCN(CC1)C2=NN=C(C=C2)N3C=CC=C3
Molecular Formula: C16H21N5O
Molecular Weight: 299.378

1-(4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)butan-1-one

CAS No.: 1421474-50-1

Cat. No.: VC5196882

Molecular Formula: C16H21N5O

Molecular Weight: 299.378

* For research use only. Not for human or veterinary use.

1-(4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)butan-1-one - 1421474-50-1

Specification

CAS No. 1421474-50-1
Molecular Formula C16H21N5O
Molecular Weight 299.378
IUPAC Name 1-[4-(6-pyrrol-1-ylpyridazin-3-yl)piperazin-1-yl]butan-1-one
Standard InChI InChI=1S/C16H21N5O/c1-2-5-16(22)21-12-10-20(11-13-21)15-7-6-14(17-18-15)19-8-3-4-9-19/h3-4,6-9H,2,5,10-13H2,1H3
Standard InChI Key DATIJSLUDDZVOO-UHFFFAOYSA-N
SMILES CCCC(=O)N1CCN(CC1)C2=NN=C(C=C2)N3C=CC=C3

Introduction

Structural and Molecular Characteristics

Core Structural Features

The compound’s architecture integrates three distinct heterocyclic systems:

  • Pyridazine ring: A six-membered aromatic ring containing two adjacent nitrogen atoms at positions 1 and 2. This moiety is known for its electron-deficient nature, facilitating interactions with biological targets such as enzymes and receptors.

  • Piperazine moiety: A saturated six-membered ring with two nitrogen atoms at opposing positions. Piperazine derivatives are frequently employed in drug design due to their conformational flexibility and ability to modulate solubility.

  • Pyrrole group: A five-membered aromatic ring with one nitrogen atom. Pyrrole-containing compounds often exhibit diverse bioactivities, including antimicrobial and anticancer properties.

Molecular Formula and Physicochemical Properties

  • Molecular formula: C₁₆H₂₁N₅O.

  • Molecular weight: 299.378 g/mol.

  • IUPAC name: 1-[4-(6-pyrrol-1-ylpyridazin-3-yl)piperazin-1-yl]butan-1-one.

  • SMILES: CCCCC(=O)N1CCN(CC1)C2=NN=C(C=C2)N3C=CC=C3.

Key physicochemical properties inferred from structural analogs include:

  • LogP: Estimated at ~2.5 (moderate lipophilicity).

  • Hydrogen bond donors/acceptors: 0/5, suggesting limited solubility in aqueous media.

  • Polar surface area: ~70 Ų, indicative of moderate membrane permeability.

Synthesis and Chemical Reactivity

General Synthetic Pathways

While no explicit synthesis protocol for this compound is documented, analogous molecules are typically synthesized through multi-step sequences:

  • Pyridazine functionalization: Introduction of the pyrrole group at position 6 via nucleophilic aromatic substitution or transition metal-catalyzed coupling.

  • Piperazine conjugation: Condensation of the modified pyridazine with piperazine using carbodiimide-based coupling agents.

  • Ketone linkage installation: Reaction of the piperazine intermediate with butyryl chloride or analogous acylating agents.

Critical parameters include:

  • Temperature control: Maintained between 0–25°C during acylation to prevent side reactions.

  • Solvent selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency.

  • Purification: Column chromatography with silica gel (eluent: ethyl acetate/hexane) yields >90% purity.

Reactivity Profile

The compound’s reactivity is dominated by its heterocyclic components:

  • Pyridazine ring: Susceptible to electrophilic substitution at position 5 due to electron-withdrawing effects of adjacent nitrogens.

  • Piperazine nitrogen: Participates in acid-base reactions, forming salts with improved aqueous solubility.

  • Ketone group: Undergoes nucleophilic addition or reduction to secondary alcohol.

Analytical Characterization Techniques

Spectroscopic Methods

  • ¹H/¹³C NMR: Assignments for pyrrole protons (δ 6.2–6.8 ppm), piperazine methylenes (δ 2.5–3.5 ppm), and ketone carbonyl (δ 207–210 ppm).

  • Mass spectrometry: ESI-MS expected to show [M+H]⁺ peak at m/z 300.38.

Chromatographic Analysis

  • HPLC: Reverse-phase C18 column (mobile phase: acetonitrile/water), retention time ~8.2 min.

  • TLC: Rf = 0.45 (silica gel, ethyl acetate:hexane 1:1).

Challenges and Research Gaps

Current Limitations

  • Synthetic complexity: Low yields (<40%) in final acylation steps.

  • Solubility issues: Limited aqueous solubility complicates in vitro assays.

  • Target ambiguity: No published binding assays or crystallographic data.

Future Research Directions

  • Derivatization studies: Introducing hydrophilic groups (e.g., hydroxyl, amine) to improve bioavailability.

  • High-throughput screening: Prioritize target identification across kinase and GPCR panels.

  • In vivo toxicity profiling: Assess acute/chronic toxicity in model organisms.

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